Apixaban Impurity 15

Übersicht

Beschreibung

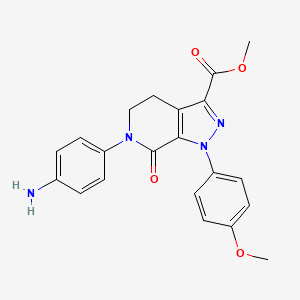

Apixaban Impurity 15 (C₂₀H₁₉N₅O₃; CAS 1423803-24-0) is a structurally characterized impurity identified during the synthesis or degradation of apixaban, a direct oral anticoagulant targeting factor Xa (FXa). The impurity features a pyrazolo-pyridine core substituted with a 4-aminophenyl group at position 6 and a 4-methoxyphenyl group at position 1. Its molecular weight is 377.41 g/mol, and it is classified as a process-related intermediate or degradation product requiring strict control under ICH guidelines . Analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are employed to quantify this impurity at levels ≤0.15% w/w, consistent with regulatory thresholds for known impurities .

Wirkmechanismus

Target of Action

Apixaban Impurity 15, like Apixaban, is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting this factor, this compound can prevent the formation of blood clots.

Mode of Action

This compound interacts with its target, factor Xa, by binding to it in a selective and direct manner . This binding inhibits the activity of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in a decrease in thrombin generation and ultimately prevents the formation of fibrin, the main component of blood clots.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting factor Xa, it disrupts the cascade, preventing the formation of thrombin and fibrin, and thereby inhibiting blood clot formation. The downstream effect of this action is a reduction in the risk of thromboembolic events such as stroke and deep vein thrombosis.

Pharmacokinetics

Apixaban exhibits linear pharmacokinetics with good bioavailability . It is an immediate-release form of a peroral drug with quick dissolution . These properties suggest that this compound may also have favorable pharmacokinetic properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH conditions can impact its stability, with the compound showing high degradability under both acidic and basic conditions . , suggesting that this compound might also exhibit similar behavior.

Biochemische Analyse

Biochemical Properties

Apixaban Impurity 15 plays a role in biochemical reactions primarily as a degradation product of apixaban. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions can include enzyme inhibition or activation, which can affect the overall metabolism of apixaban and its impurities .

Cellular Effects

This compound can influence various types of cells and cellular processes. It may affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of factor Xa, an enzyme crucial for blood coagulation. By inhibiting factor Xa, this compound can indirectly affect platelet aggregation and thrombin generation, which are essential for clot formation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and receptors. It binds to factor Xa, inhibiting its activity and preventing the conversion of prothrombin to thrombin. This inhibition reduces thrombin generation and clot formation. Additionally, this compound may undergo metabolic transformations, such as hydroxylation and sulfation, which can further influence its activity and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It has been observed that this compound is stable under photolytic, thermolytic, and oxidative conditions but degrades under hydrolytic conditions. This degradation can lead to the formation of multiple degradation products, which can have varying effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit antithrombotic efficacy without significant adverse effects. At higher doses, it can cause toxic or adverse effects, such as prolonged bleeding times and impaired hemostasis. These dosage-dependent effects are crucial for determining the safe and effective use of apixaban and its impurities .

Metabolic Pathways

This compound is involved in several metabolic pathways, including O-demethylation, hydroxylation, and sulfation. These metabolic transformations are primarily mediated by cytochrome P450 enzymes, such as CYP3A4/5. The resulting metabolites can have different pharmacological activities and contribute to the overall metabolic profile of apixaban .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation in specific tissues, affecting its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in drug metabolism and cellular respiration .

Biologische Aktivität

Apixaban, a direct oral anticoagulant, is primarily recognized for its role as an inhibitor of factor Xa in the coagulation cascade. However, impurities arising during its synthesis can also exhibit biological activity, which is critical for evaluating the safety and efficacy of the final pharmaceutical product. One such impurity is Apixaban Impurity 15, which has garnered attention for its potential physiological effects. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, characterization, and implications in pharmacology.

1. Overview of Apixaban and Its Impurities

Apixaban is a selective inhibitor of factor Xa, crucial in preventing thrombus formation. The presence of impurities like this compound can affect the drug's overall pharmacological profile. Understanding these impurities is essential for ensuring drug safety and efficacy.

1.1 Synthesis and Characterization

This compound is synthesized through various chemical processes that may include reactions involving nitro compounds and cyclization methods. The structural characterization of this impurity typically employs techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity levels .

2. Biological Activity

The biological activity of this compound is assessed through various mechanisms, primarily focusing on its interaction with coagulation factors and its overall impact on hemostasis.

While Apixaban directly inhibits factor Xa, the specific mechanism by which this compound operates remains less well-defined. Preliminary studies suggest that it may interact with similar pathways but potentially with reduced potency or altered specificity compared to Apixaban itself .

2.2 Pharmacodynamic Studies

In vitro studies have demonstrated that this compound may exhibit anticoagulant properties, although these effects are generally weaker than those of Apixaban. For example, studies indicate that while Apixaban effectively inhibits thrombin generation in human plasma (IC50 values around 37 nM), the corresponding values for its impurities may vary significantly .

3. Case Studies and Research Findings

Several research efforts have focused on understanding the implications of impurities in anticoagulants:

-

Case Study: Antithrombotic Efficacy

Research has shown that impurities can alter the efficacy of anticoagulants in clinical settings. In a study involving patients undergoing total knee arthroplasty, the presence of certain impurities was linked to variations in bleeding risk and thromboembolic events . -

Research Finding: Toxicological Assessment

Toxicological evaluations have indicated that some impurities may contribute to adverse effects observed during clinical trials, emphasizing the need for rigorous quality control measures in drug production .

4. Data Tables

The following tables summarize key findings regarding the biological activity and pharmacokinetics of this compound compared to Apixaban.

| Parameter | Apixaban | This compound |

|---|---|---|

| K_i (nM) | 0.08 ± 0.03 | TBD |

| IC50 Thrombin Generation (nM) | 37 | TBD |

| Half-life (h) | 12 | TBD |

| **Bioavailability (%) | ~50 | TBD |

Note: TBD indicates that data is not yet available or has not been conclusively determined for this compound.

5. Conclusion

The biological activity of this compound presents an important area of study within pharmacology, particularly concerning its implications for drug safety and efficacy. While preliminary data suggest that it may possess some anticoagulant properties, further research is necessary to fully elucidate its effects compared to Apixaban itself.

Wissenschaftliche Forschungsanwendungen

Applications in Quality Control

1. Identification and Quantification of Impurities

Apixaban Impurity 15 can be utilized as a reference standard in the qualitative and quantitative analysis of impurities during the production of apixaban. This application is vital for maintaining compliance with regulatory standards and ensuring the safety of the final pharmaceutical product.

| Application | Details |

|---|---|

| Reference Standard | Used for qualitative and quantitative analysis |

| Regulatory Compliance | Ensures adherence to safety standards |

| Quality Assurance | Improves overall quality control processes |

Case Study 1: Synthesis and Characterization

A study conducted by Sreenivasulu et al. (2022) focused on synthesizing various impurities related to apixaban, including this compound. The researchers employed techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to characterize these impurities. The findings highlighted that understanding these impurities could lead to improved synthesis methods and better quality control measures in pharmaceutical manufacturing .

Case Study 2: Stability Studies

Research by Secrétan et al. (2015) investigated the degradation pathways of apixaban under various stress conditions. The study revealed that specific impurities, including this compound, could form during hydrolytic degradation, affecting the drug's stability. This research emphasizes the importance of monitoring impurities to prevent potential adverse effects associated with degraded products .

Pharmacological Research

1. Safety Profile Assessment

The presence of impurities like this compound can influence the pharmacological profile of apixaban. Studies have shown that certain impurities may exhibit different physiological activities, potentially leading to adverse effects or reduced efficacy. Therefore, ongoing research into these impurities is essential for understanding their impact on patient safety.

2. Development of New Formulations

Recent advancements in formulation science have explored using this compound in developing new oral delivery systems for apixaban. For instance, orally disintegrating films have been formulated to enhance patient compliance among elderly populations who may have difficulty swallowing tablets .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Apixaban Impurity 15 is compared to other apixaban-related impurities and FXa inhibitors (e.g., rivaroxaban, edoxaban, betrixaban) based on structural motifs and pharmacological relevance:

Key Observations :

- Amino vs. Nitro Groups: Impurity 15’s 4-aminophenyl group distinguishes it from Impurity F (4-nitrophenyl), which may exhibit higher reactivity due to the electron-withdrawing nitro group .

- Lack of Halogens : Unlike edoxaban and betrixaban, Impurity 15 lacks halogen atoms critical for π-interactions with FXa’s S4 pocket (Y99), rendering it pharmacologically inert .

- Detection Sensitivity : RS1/RS2 impurities are detectable at sub-µg/mL levels via HPLC, suggesting similar methods apply to Impurity 15 .

Analytical and Stability Profiles

- Chromatographic Separation: Apixaban and its impurities (including RS1/RS2) are resolved using gradient HPLC (methanol-phosphate buffer, pH 3.0–4.5) with resolution >2.0 and tailing factors <1.5 . Impurity 15’s retention time would require validation under these conditions.

- Recovery and Robustness : Impurity recovery ranges from 93.4–100.5% in spiked samples, with method robustness confirmed across flow rate (±20%), temperature (±2°C), and pH (±0.2) variations .

- LC-MS Sensitivity: For genotoxic impurities (e.g., 3-morpholino derivatives), LC-MS achieves lower LOQ (5.038 ng/mL) than HPLC, highlighting its utility for trace analysis .

Pharmacokinetic and Toxicity Considerations

- ADMET Predictions : While apixaban derivatives like ISV thiourea/oxime ethers show favorable ADMET profiles, Impurity 15’s lack of key pharmacophores (e.g., halogen atoms, hydrogen-bonding heterocycles) likely results in poor bioavailability and negligible toxicity .

- Regulatory Limits: Impurities are controlled at ≤0.15% w/w per ICH Q3A/B guidelines, with genotoxic variants requiring stricter limits (e.g., ≤1.5 µg/day) .

Eigenschaften

IUPAC Name |

methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-28-16-9-7-15(8-10-16)25-19-17(18(23-25)21(27)29-2)11-12-24(20(19)26)14-5-3-13(22)4-6-14/h3-10H,11-12,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNRGILKTSJQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.